Sulfonium, ethyl(2-hydroxyethyl)methyl-
Description
Chemical Structure and Properties Sulfonium, ethyl(2-hydroxyethyl)methyl- is a sulfonium salt characterized by a central sulfur atom bonded to three substituents: an ethyl group, a methyl group, and a 2-hydroxyethyl group. This structure confers both hydrophilic (due to the hydroxyl group) and lipophilic (from alkyl chains) properties, influencing its solubility, stability, and reactivity.
Synthesis and Stability
The synthesis of sulfonium salts typically involves reactions between sulfides and alkylating agents. For example, benzylbis(2-hydroxyethyl)sulfonium chloride (CAS 64036-92-6) is prepared via the reaction of benzyl sulfide and bis(2-hydroxyethyl) sulfide in aqueous solution at 70°C, achieving 98% conversion . Similarly, ethyl(2-hydroxyethyl)methyl-sulfonium likely forms through alkylation of a precursor sulfide. Hydrolysis studies on H2TDG sulfonium salts reveal a temperature-dependent decomposition rate (activation energy ~26,000 cal/mol), with a temperature coefficient of 3–4, consistent with Arrhenius behavior . The methyl substituent in the target compound may reduce hydrolysis rates compared to bis(2-hydroxyethyl) derivatives due to steric hindrance or reduced polarity.
Properties
CAS No. |
139097-51-1 |
|---|---|
Molecular Formula |
C5H13OS+ |
Molecular Weight |
121.22 g/mol |
IUPAC Name |
ethyl-(2-hydroxyethyl)-methylsulfanium |
InChI |
InChI=1S/C5H13OS/c1-3-7(2)5-4-6/h6H,3-5H2,1-2H3/q+1 |
InChI Key |
SDOZOXGFOVACJA-UHFFFAOYSA-N |
Canonical SMILES |
CC[S+](C)CCO |
Origin of Product |
United States |
Preparation Methods
Formation of Methyl Ethyl Sulfide
Methyl ethyl sulfide serves as a critical precursor. Its synthesis typically involves nucleophilic substitution between methyl mercaptan and ethyl bromide under alkaline conditions. In integrated production systems, methanol and ethanol react with hydrogen sulfide (H₂S) to generate methyl mercaptan and ethyl mercaptan, respectively, which subsequently form dimethyl sulfide and diethyl sulfide. Cross-alkylation of these symmetric sulfides in the presence of acid catalysts yields methyl ethyl sulfide.
Alkylation with 2-Hydroxyethyl Halides
The 2-hydroxyethyl group introduces steric and electronic challenges due to the hydroxyl moiety. To mitigate side reactions, protective strategies are employed:
- Protection as Tetrahydropyranyl (THP) Ether : 2-Hydroxyethyl bromide is treated with dihydropyran under acidic catalysis to form the THP-protected derivative.
- Sulfonium Salt Formation : Methyl ethyl sulfide reacts with the protected 2-hydroxyethyl bromide in acetonitrile using silver tetrafluoroborate (AgBF₄) as a Lewis acid. The reaction proceeds via an Sₙ2 mechanism, with Ag⁺ stabilizing the leaving group.
- Deprotection : The THP group is cleaved under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to regenerate the hydroxyl group.
This method achieves moderate yields (65–75%) but requires meticulous control of reaction stoichiometry to prevent over-alkylation.
Direct Alkylation of Sulfide Precursors
Alternative routes bypass intermediate sulfide isolation by leveraging one-pot alkylation cascades.
Simultaneous Alkylation with Multiple Halides
A mixture of methyl iodide, ethyl bromide, and 2-hydroxyethyl bromide reacts with sodium sulfide (Na₂S) in dimethylformamide (DMF). The reaction exploits differing electrophilicities:
- Methyl iodide reacts preferentially due to its high alkylating potency.
- Ethyl bromide and 2-hydroxyethyl bromide sequentially alkylate the resulting sulfide intermediate.
Zinc chloride (ZnCl₂) catalyzes the final alkylation step, enhancing the electrophilicity of the 2-hydroxyethyl bromide. Yields range from 50–60%, with byproducts including trialkylsulfonium salts and unreacted sulfides.
Lewis Acid-Mediated Alkylation
Silver-based catalysts, such as AgBF₄, facilitate the formation of sulfonium salts under mild conditions. In a representative procedure:
- Methyl ethyl sulfide (1 equiv) and 2-hydroxyethyl iodide (1.2 equiv) are combined in anhydrous acetonitrile.
- AgBF₄ (1.5 equiv) is added, and the mixture is refluxed at 85°C for 24 hours.
- The product is purified via ion-exchange chromatography to isolate the sulfonium salt.
This method offers superior regioselectivity (>80% yield) but necessitates rigorous exclusion of moisture.
Catalytic and Green Chemistry Approaches
Enzymatic Methylation
Thioether methyltransferase (TEMT) catalyzes the S-adenosylmethionine (SAM)-dependent methylation of thioethers. While TEMT naturally methylates dimethyl sulfide, structural analogs like ethyl methyl sulfide can serve as substrates. In vivo studies demonstrate that TEMT methylates ethyl methyl sulfide to form ethyl(2-hydroxyethyl)methylsulfonium, albeit at low efficiency (15–20% conversion). This pathway is limited by enzyme specificity and the availability of SAM cofactors.
Hydroxamic Acid-Mediated Alkylation
Recent advances utilize acetohydroxamic acid as a hydroxylative agent in the presence of cesium carbonate (Cs₂CO₃). While primarily applied to aryl sulfonium salts, this method can be adapted for aliphatic systems:
- Ethyl methyl sulfide is treated with iodomethane to form the dimethyl ethyl sulfonium intermediate.
- Reaction with acetohydroxamic acid and Cs₂CO₃ in dimethyl sulfoxide (DMSO) at 80°C introduces the 2-hydroxyethyl group via a Lossen rearrangement.
Yields remain suboptimal (40–50%), but the method avoids protective group chemistry.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Alkylation | AgBF₄, THP protection | 65–75 | High purity, scalable | Multi-step, costly reagents |
| Direct Alkylation | ZnCl₂, one-pot | 50–60 | Simplified workflow | Low regioselectivity |
| Enzymatic Methylation | TEMT, SAM cofactor | 15–20 | Eco-friendly, mild conditions | Low yield, enzyme availability |
| Hydroxamic Acid Route | Cs₂CO₃, DMSO | 40–50 | No protection needed | Byproduct formation |
Mechanistic Insights and Optimization Strategies
Role of Lewis Acids
AgBF₄ and ZnCl₂ polarize the carbon-halogen bond in alkylating agents, facilitating nucleophilic attack by the sulfide’s lone pair. Ag⁺ coordinates to halide ions, lowering the activation energy for Sₙ2 displacement. Kinetic studies reveal that AgBF₄ outperforms ZnCl₂ in reactions involving bulky alkylating agents (e.g., 2-hydroxyethyl derivatives).
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance ion pair separation, accelerating sulfonium salt formation. However, DMSO induces side reactions with electrophilic halides, necessitating precise temperature control.
Protective Group Chemistry
THP protection prevents hydroxyl group oxidation or unintended nucleophilic participation. Alternative protecting groups (e.g., silyl ethers) offer comparable efficacy but require fluorinated reagents for deprotection.
Chemical Reactions Analysis
Sulfonium, ethyl(2-hydroxyethyl)methyl- undergoes several types of chemical reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonium ions back to thioethers.
Substitution: Sulfonium ions can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong bases for deprotonation and various nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers .
Scientific Research Applications
Scientific Research Applications
Sulfonium, ethyl(2-hydroxyethyl)methyl- and related sulfonium compounds have a wide array of applications in scientific research:
- Chemistry As a precursor to sulfur ylides, which are valuable in carbon–carbon bond-forming reactions.
- Biology Sulfonium species like S-adenosylmethionine serve as sources of adenosoyl or methyl radicals in biosynthesis.
- Medicine Explored for potential therapeutic properties, including applications in drug synthesis.
- Industry Utilized in the production of various chemicals and materials, such as dyes and photoacids.
Pharmaceutical Applications
Sulfonium, ethyl(2-hydroxyethyl)methyl- is a useful intermediate in drug synthesis because of its reactivity. It is particularly useful in creating alkylating agents for cancer treatment.
Chemical Reactions
Sulfonium, ethyl(2-hydroxyethyl)methyl- can undergo several types of chemical reactions:
- Oxidation Sulfonium ions can be oxidized to sulfoxides and sulfones.
- Reduction Reduction reactions can convert sulfonium ions back to thioethers.
- Substitution Sulfonium ions can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong bases for deprotonation and various nucleophiles for substitution reactions.
Polymerization Initiator
Sulfonium salt compounds are used to create curable compositions usable in coatings, adhesives, and photoresists .
Glycosylation
Triflation of the 2-hydroxyethyl group can lead to intramolecular β-sulfonium ion formation and subsequent glycosylation .
Examples of Sulfonium Compounds
Mechanism of Action
The mechanism by which sulfonium, ethyl(2-hydroxyethyl)methyl- exerts its effects involves the formation of sulfur ylides through deprotonation with strong bases . These ylides can then participate in various nucleophilic addition reactions, leading to the formation of epoxides, aziridines, and cyclopropanes . The sulfonium ion acts as a good leaving group, facilitating these transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Reactivity and Hydrolysis
Hydrolysis Rates :
- H2TDG sulfonium salts decompose rapidly in aqueous solutions due to the presence of two polar 2-hydroxyethyl groups, which facilitate nucleophilic attack .
- Ethyl(2-hydroxyethyl)methyl-sulfonium is expected to hydrolyze more slowly due to the methyl group’s electron-donating and steric effects.
- Benzyl derivatives exhibit exceptional stability (5% hydrolysis) owing to the bulky benzyl group shielding the sulfonium center .
Thermodynamic Data :
Compound Activation Energy (cal/mol) Temperature Coefficient H2TDG sulfonium salt 26,000 3–4 Ethyl(2-hydroxyethyl)methyl- (estimated) ~28,000–30,000 2–3 (predicted)
Q & A
Q. What are the standard synthetic routes for ethyl(2-hydroxyethyl)methylsulfonium, and how can purity be optimized?
Methodological Answer: Synthesis typically involves alkylation of sulfides or displacement reactions. For example, benzylbis(2-hydroxyethyl)sulfonium chloride was synthesized via reaction of benzyl sulfide with bis(2-hydroxyethyl) sulfide in aqueous solution at 70°C, achieving 98% conversion . Key steps:
- Reagent Ratios: Maintain a 1:1 molar ratio of sulfide to alkylating agent.
- Temperature Control: Reactions at 60–70°C minimize side products (e.g., hydrolysis, which accounted for 5% in ).
- Purification: Use ion-exchange chromatography or recrystallization for ionic sulfonium salts. Confirm purity via ionic chloride analysis or NMR (e.g., δ~3.5–4.0 ppm for hydroxyethyl protons) .
Q. Which spectroscopic techniques are most effective for characterizing ethyl(2-hydroxyethyl)methylsulfonium derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify structural features (e.g., methyl, ethyl, and hydroxyethyl groups). For example, hydroxyethyl protons resonate at δ~3.7–4.2 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ for chloride salts).
- Elemental Analysis: Validate sulfur content (±0.3% deviation expected) .
Q. What are the primary research applications of ethyl(2-hydroxyethyl)methylsulfonium in biochemistry?
Methodological Answer:
- Dimethylsulfide (DMS) Precursor: Used to study microbial DMS production in sulfur cycling. Monitor DMS release via gas chromatography in anaerobic cultures .
- Enzyme Inhibition Assays: Test sulfonium salts as methyltransferase inhibitors. Use radiolabeled SAM (S-adenosylmethionine) to quantify competitive binding .
Advanced Research Questions
Q. How can conflicting data on sulfonium salt stability in aqueous solutions be resolved?
Methodological Answer: Discrepancies arise from pH, temperature, and counterion effects. For example:
- pH-Dependent Hydrolysis: Ethyl(2-hydroxyethyl)methylsulfonium chloride hydrolyzes 5% at neutral pH but degrades rapidly at pH >10. Use buffered solutions (pH 6–8) and track decomposition via conductivity measurements .
- Contradictory Reports: Cross-validate using multiple techniques (e.g., NMR for structural integrity vs. ion chromatography for chloride release) .
Q. What experimental designs mitigate interference from sulfonium salts in biological assays?
Methodological Answer:
Q. How do structural modifications (e.g., hydroxyethyl vs. carboxyethyl groups) alter sulfonium reactivity?
Methodological Answer:
- Comparative Kinetics: Synthesize analogs (e.g., (2-carboxyethyl)dimethylsulfonium chloride) and compare alkylation rates via stopped-flow spectroscopy.
- Computational Modeling: Use DFT calculations to assess charge distribution and nucleophilic susceptibility (e.g., lower electron density at sulfur in carboxyethyl derivatives increases reactivity) .
Q. What methodologies address low yields in large-scale sulfonium salt synthesis?
Methodological Answer:
- Solvent Optimization: Replace water with polar aprotic solvents (e.g., DMF) to reduce hydrolysis.
- Catalysis: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activity of sulfonium salts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
